Methylene Spacer Alters Lipophilicity and Solubility Profile Relative to Direct N-Aryl Analog
The target compound's methylene linker between the pyrazole and the 2,4-dichlorophenyl ring provides a distinct physicochemical profile compared to its closest direct analog, 1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CID 242295) [1]. Computed XLogP3 values indicate a reduction in lipophilicity from 3.0 (direct N-aryl) to 2.7 (methylene-spaced), while topological polar surface area (tPSA, 43.8 Ų) and hydrogen bond donor/acceptor counts remain identical [1]. This quantitative difference suggests improved aqueous solubility for the target compound, a critical parameter for in vitro assay compatibility.
| Evidence Dimension | Computed LogP (XLogP3) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; tPSA = 43.8 Ų; Rotatable Bonds = 2 |
| Comparator Or Baseline | 1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CID 242295): XLogP3 = 3.0; tPSA = 43.8 Ų; Rotatable Bonds = 1 |
| Quantified Difference | ΔXLogP3 = -0.3 (indicating ~2x higher predicted aqueous solubility contribution); ΔRotatable Bonds = +1 |
| Conditions | PubChem computed descriptors (XLogP3 algorithm, Cactvs module) |
Why This Matters
A lower LogP predicts better solubility in aqueous assay media, reducing DMSO precipitation issues and enabling more reliable dose-response screening.
- [1] PubChem. Computed Properties Comparison: CID 7131395 vs. CID 242295. View Source
